molecular formula C23H27NO3 B012065 Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate CAS No. 94497-53-7

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate

Cat. No. B012065
CAS RN: 94497-53-7
M. Wt: 365.5 g/mol
InChI Key: CBBXAIYXFKPCMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including substitution reactions, esterification, and carbamoylation. These methods require precise control over reaction conditions to achieve high yields and purity. For instance, the synthesis of boric acid ester intermediates with benzene rings, similar in complexity to the compound of interest, involves a three-step substitution reaction, confirmed by techniques such as FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).

Molecular Structure Analysis

The structure of complex organic molecules is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within a crystal. DFT (Density Functional Theory) calculations are also used to predict and confirm molecular geometries and electronic structures. For related compounds, DFT and X-ray crystallography have been used to confirm molecular structures, indicating a strong consistency between theoretical predictions and experimental data (Huang et al., 2021).

Chemical Reactions and Properties

The chemical behavior of such molecules can involve a range of reactions, including oxidation, reduction, and cycloaddition. These reactions can modify the electronic and physical properties of the compound, making it suitable for specific applications. Studies on similar molecules have shown that they can undergo palladium-catalyzed azaarylation and carbonylation reactions under specific conditions, leading to the formation of complex organic structures with high yields and purity (Takashima-Hirano et al., 2012).

Scientific Research Applications

  • Radioactivity and Specific Radioactivity : This compound is notable for its high radioactivity and specific radioactivity, making it useful in radiolabeled studies (Takashima-Hirano, Ishii, & Suzuki, 2012).

  • Formation of Hydrogen-Bonded Supramolecular Structures : It is utilized for its ability to form hydrogen-bonded supramolecular structures, relevant in materials science and crystal engineering (Portilla et al., 2007).

  • Antibacterial and Antifungal Activities : This compound exhibits potent antibacterial and antifungal activities against various pathogens like S. aureus, MRSA, and C. albicans, which is significant in the development of new antimicrobial agents (Ateş-Alagöz et al., 2006).

  • Potent Retinoidal Activities : It is classified as a retinoid due to its potent retinoidal activities, which are important in the study of vitamin A derivatives and their effects on biological systems (Kagechika, Kawachi, Hashimoto, Himi, & Shudo, 1988).

  • Retinoid X Receptor Selectivity : As a retinoid X receptor-selective compound, it binds and transactivates these receptors, relevant in cancer research and treatment (Boehm et al., 1994).

  • Applications in Crystal Engineering and Pressure Studies : Its derivatives have been studied for their behavior under high pressure and their potential in stabilizing unfavourable conformations in crystals (Johnstone et al., 2010).

  • Cancer Chemoprevention : Arotinoids, including this compound, have been investigated for their teratogenic activity and potential therapeutic ratios in cancer chemoprevention, highlighting its significance in oncology research (Flanagan, Willhite, & Ferm, 1987).

  • Photoreduction and Photopolymerization : Substituted derivatives have potential applications in photoreduction, initiation of photopolymerization, and inhibition of MMA polymerization, relevant in material science and photochemistry (Zherebtsov et al., 2021).

properties

IUPAC Name

methyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-22(2)12-13-23(3,4)19-14-17(10-11-18(19)22)24-20(25)15-6-8-16(9-7-15)21(26)27-5/h6-11,14H,12-13H2,1-5H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBXAIYXFKPCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545483
Record name Methyl 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94497-53-7
Record name Methyl 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

First, 125 g (0.51 mole) of 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-acetaminonaphthalene was dissolved in 625 ml of CH2Cl2. To this solution, 206 ml of dimethylaniline and 116.6 g (0.51×1.1 mole) of phosphorus pentachloride were added in this order at -25° C. under a nitrogen atmosphere, and the mixture was stirred at the same temperature for 1.5 hours. To this reaction mixture was added dropwise 2.06 l of methanol, after which the cooling bath was removed and the stirring of the mixture was continued for 2 hours (at -25° C. to room temperature). Furthermore, this reaction mixture was cooled to -25° C., and 306 ml of dimethylaniline and 101.1 g (1.01×0.51 mole) of terephthalic chloride were added thereto in this order. The mixture was stirred at -20° C. to -30° C. for 1 hour. After the reaction was completed, the reaction mixture was poured into 2.6 l of chilled 1N hydrochloric acid, and the mixture was extracted with 1.3 l of CH2Cl2. The CH2Cl2 layer was washed with 2.6 l of 1N hydrochloric acid, 4 l of water, 5% aqueous solution of sodium bicarbonate and 4 l of water in this order. After drying over MgSO4, the solution was evaporated to dryness. To this residue was added 740 ml methanol, and the mixture was allowed to stand overnight, resulting in 151 g (81%) of the above-described compound.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One
Quantity
206 mL
Type
reactant
Reaction Step Two
Quantity
116.6 g
Type
reactant
Reaction Step Two
Quantity
306 mL
Type
reactant
Reaction Step Three
Quantity
101.1 g
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.06 L
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Terephthalic acid monomethyl ester (194 mg, 1.08 mmol) was dissolved in SOCl2 (5.39 mL) at 0° C. A drop of DMF was added and the mixture was stirred for 30 min. The SOCl2 was removed under vacuum and the crude acid chloride was dissolved in pyridine (12.5 mL). 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine 6 (200 g, 0.98 mmol) and DMAP (12 mg, 0.1 mmol) was added and the mixture was heated at 60° C. for 2 h with stirring. The mixture was poured into H2O and the product was extracted with EtOAc. Them organic layer was washed successively with HCl 2M, saturated NaHCO3, saturated NaCl, dried over MgSO4 and filtrated to give after evaporation N-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-terephthalamic acid methyl ester 7 (316 mg, 88% yield) as a white solid.
Quantity
194 mg
Type
reactant
Reaction Step One
Name
Quantity
5.39 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate
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Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate
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Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate
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Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate
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Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate

Q & A

A: The research outlines a novel synthetic route for [(11)C]Am80 that utilizes a Pd(0)-mediated rapid cross-coupling reaction. The authors achieved a significantly improved yield (up to 48 ± 2%) compared to previous methods by optimizing reaction conditions like solvent and reagent ratios []. This improved yield is significant because it allows for the production of [(11)C]Am80 with higher specific radioactivity, making it more suitable for use as a Positron Emission Tomography (PET) imaging agent in research and potentially clinical settings.

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